3-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Overview
Description
3-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives This compound features an amino group and two carboxylic acid groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The biphenyl structure also allows for π-π stacking interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-[1,1’-biphenyl]-4’-carboxylic acid
- 3,3’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 4,4’-Dicarboxy-[1,1’-biphenyl]-2,2’-diamine
Uniqueness
3-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the specific positioning of its functional groups. The presence of both amino and carboxylic acid groups on the biphenyl structure provides a unique combination of reactivity and binding properties. This makes it a valuable compound for various applications, including the development of new materials and therapeutic agents.
Properties
IUPAC Name |
2-amino-4-(4-carboxyphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFLGFNCXZBZOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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